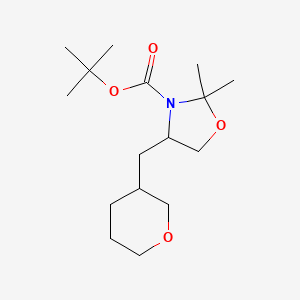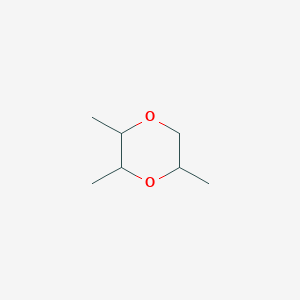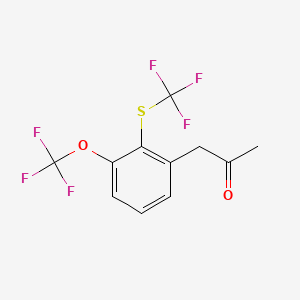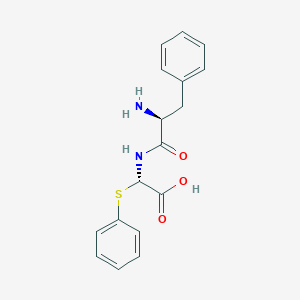
4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-cyanopyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a cyano group and a chlorine atom on the pyridine ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyanopyridine 1-oxide typically involves the oxidation of 4-chloro-2-cyanopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
Industrial production of 4-chloro-2-cyanopyridine 1-oxide often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-cyanopyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-2-cyanopyridine 1-oxide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-4-cyanopyridine
- 4-cyano-2-pyridinecarboxaldehyde
- 4-cyanopyridine
Uniqueness
4-chloro-2-cyanopyridine 1-oxide is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring, along with the 1-oxide functionality. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62150-43-0 |
|---|---|
Molekularformel |
C6H3ClN2O |
Molekulargewicht |
154.55 g/mol |
IUPAC-Name |
4-chloro-1-oxidopyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H |
InChI-Schlüssel |
UQQPDZOYPSAPQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C=C1Cl)C#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)

![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)

![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
